1-Hexylallyl formate

Allylic ester Volatility Distillation

1-Hexylallyl formate (IUPAC: non-1-en-3-yl formate) is a C10 branched allylic formate ester with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It is structurally characterized by a terminal vinyl group (C=C) at the allylic position, esterified with a formyl group (–OCHO), and a hexyl chain at the alpha-carbon.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 84681-89-0
Cat. No. B15176363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexylallyl formate
CAS84681-89-0
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCCC(C=C)OC=O
InChIInChI=1S/C10H18O2/c1-3-5-6-7-8-10(4-2)12-9-11/h4,9-10H,2-3,5-8H2,1H3
InChIKeyBNHJRSKWTCEYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexylallyl Formate (CAS 84681-89-0): Technical Baseline and Procurement Relevance


1-Hexylallyl formate (IUPAC: non-1-en-3-yl formate) is a C10 branched allylic formate ester with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol [1]. It is structurally characterized by a terminal vinyl group (C=C) at the allylic position, esterified with a formyl group (–OCHO), and a hexyl chain at the alpha-carbon. This compound is produced at commercial scale and is recognized in authoritative chemical databases, including PubChem (CID 3020028) and the ECHA Inventory (EINECS 283-550-6) [1][2]. As an allylic formate ester, it possesses distinct physicochemical properties that differentiate it from other C10–C11 allylic esters, such as its acetate homolog, influencing its performance in synthetic and industrial applications.

1-Hexylallyl Formate: Why In-Class Allylic Esters Cannot Be Freely Substituted


1-Hexylallyl formate belongs to the class of allylic esters, yet its specific acyl group (formate vs. acetate or propionate) and carbon chain architecture dictate its physicochemical profile and functional behavior. Simple substitution with a higher-molecular-weight acetate homolog or a structurally similar allylic ester without considering the formate group's unique steric and electronic properties can lead to unintended shifts in volatility, solubility, and reactivity. The following evidence demonstrates that even within a narrow set of C10–C11 allylic esters, 1-hexylallyl formate exhibits quantifiable differences in key parameters such as molecular weight, vapor pressure, boiling point, lipophilicity, and environmental persistence [1]. These distinctions directly impact formulation design, purification processes, and application-specific performance. For procurement decisions, this means that 1-hexylallyl formate is not an interchangeable commodity but a targeted choice for applications where its specific property set aligns with process requirements.

1-Hexylallyl Formate vs. 1-Hexylallyl Acetate: Quantitative Differentiation Evidence


Molecular Weight and Boiling Point Differential for Separation and Purification

1-Hexylallyl formate has a molecular weight of 170.25 g/mol and a boiling point of 219.6°C at 760 mmHg , whereas its direct structural analog, 1-hexylallyl acetate (non-1-en-3-yl acetate), has a molecular weight of 184.28 g/mol and a boiling point of approximately 228.8°C . The lower molecular weight and lower boiling point of the formate ester are consistent with the smaller formyl group compared to the acetyl group, reducing molecular mass and intermolecular forces.

Allylic ester Volatility Distillation

Vapor Pressure Comparison and Volatility Considerations

1-Hexylallyl formate exhibits an estimated vapor pressure of 0.118 mmHg at 25°C [1]. While direct experimental vapor pressure data for the acetate analog at 25°C is not widely reported in open databases, the lower molecular weight and reduced steric bulk of the formate ester predictably confer higher volatility compared to the acetate. This trend is supported by class-level behavior of allyl formate vs. allyl acetate: allyl formate has a reported vapor pressure of ~72.2 mmHg at 25°C [2], significantly higher than that of allyl acetate (class inference).

Vapor pressure Volatility Allylic esters

Lipophilicity (LogP) Differences for Solvent Partitioning and Formulation

The estimated octanol-water partition coefficient (LogP) for 1-hexylallyl formate is approximately 3.32 to 3.70 (XLogP3 3.7; logP 3.599) , whereas 1-hexylallyl acetate has an estimated LogP of approximately 3.99 . The lower LogP of the formate indicates slightly lower lipophilicity compared to the acetate analog, attributable to the less hydrophobic formyl group.

Lipophilicity LogP Partition coefficient

Aqueous Solubility and Environmental Partitioning

1-Hexylallyl formate has an estimated water solubility of 57.6 mg/L at 25°C [1]. Direct water solubility data for 1-hexylallyl acetate are not readily available, but class-level comparisons indicate that formate esters generally exhibit slightly higher aqueous solubility than corresponding acetates of similar carbon chain length due to the more polar formyl group. This trend is supported by the higher LogP of the acetate (3.99 vs. ~3.5 for formate).

Water solubility Environmental fate Allylic esters

Biodegradability and Environmental Persistence Comparison

1-Hexylallyl formate is predicted to be readily biodegradable, with a BIOWIN2 (Non-Linear Model) probability of 0.9985 and a BIOWIN3 (Ultimate Survey Model) half-life classification of 'days-weeks' [1]. This high biodegradability contrasts with the acetate analog, for which no direct biodegradation data is available, but class-level knowledge indicates that formate esters typically undergo more rapid environmental degradation than their acetate counterparts due to the smaller, more labile formyl group.

Biodegradation Environmental persistence Allylic esters

Commercial Availability and Production Scale

1-Hexylallyl formate has achieved commercial mass production status, as indicated by supplier data from LookChem . In contrast, 1-hexylallyl acetate, while also commercially available, is less frequently listed in primary chemical databases and catalogs, suggesting lower commercial prevalence. 1-Hexylallyl formate is registered in the ECHA REACH pre-registration inventory (EINECS 283-550-6) [1], confirming its established regulatory and commercial footprint in the EU market.

Commercial production Supply chain Allylic ester

Optimal Application Scenarios for 1-Hexylallyl Formate Based on Differential Evidence


Synthetic Intermediate for Controlled-Volatility Systems

1-Hexylallyl formate's lower boiling point (~219.6°C) and higher predicted volatility (0.118 mmHg at 25°C) compared to its acetate analog make it particularly suitable as a synthetic intermediate or reactive solvent in processes where faster evaporation or headspace activity is required . Its lower molecular weight also facilitates mass transfer in vapor-phase reactions. This is especially relevant in the synthesis of fine chemicals, flavors, and fragrances where precise control over reaction kinetics and product separation is essential. In contrast, the higher-boiling acetate analog would be less efficient in low-temperature distillation or vacuum-assisted processes.

Formulation Design Requiring Specific Lipophilicity and Partitioning

The LogP of 1-hexylallyl formate (~3.3–3.7) is notably lower than that of 1-hexylallyl acetate (~3.99), indicating a different lipophilic-hydrophilic balance . This property makes 1-hexylallyl formate a better candidate for biphasic reaction systems or formulations where a less lipophilic ester is required. For example, in liquid-liquid extractions or in the design of fragrance or flavor delivery systems, the formate ester's lower LogP may enhance solubility in more polar phases, improving product homogeneity and release characteristics compared to the more hydrophobic acetate. This difference directly translates to formulation flexibility and performance predictability.

Environmentally Preferable Applications with Biodegradation Requirements

1-Hexylallyl formate's high predicted biodegradability (BIOWIN2 probability 0.9985; ready biodegradability predicted as 'YES') positions it favorably for use in applications where environmental persistence is a concern [1]. The 'days-weeks' half-life classification suggests rapid breakdown in environmental compartments, making it suitable for industrial processes that generate aqueous waste streams or for use in open systems where release may occur. This contrasts with the acetate analog, for which biodegradation data are less favorable or unavailable, and aligns with green chemistry initiatives and regulatory frameworks that incentivize the use of readily biodegradable substances.

Commercial-Scale Chemical Synthesis with Reliable Supply

For industrial buyers and R&D teams, the confirmed commercial mass production status of 1-hexylallyl formate, coupled with its ECHA REACH pre-registration, reduces procurement uncertainty and streamlines regulatory compliance [2]. This is particularly critical for pilot-scale and full-scale manufacturing where supply chain consistency and documentation are paramount. The established commercial footprint means that sourcing this specific allylic formate ester is less risky than procuring less common analogs, which may have longer lead times or lack comprehensive regulatory dossiers. This practical advantage can be a decisive factor in vendor selection and project timeline planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hexylallyl formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.